6-(propan-2-yl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
Description
Properties
IUPAC Name |
6-propan-2-yl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7(2)8-3-11-10(12-5-8)4-9(6-14)13-11/h3-7,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJVFFGBTPCJEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C(N2)C=O)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(propan-2-yl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde under acidic conditions to form the pyrrolo[3,2-b]pyridine core. The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(propan-2-yl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 6-(propan-2-yl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Reduction: 6-(propan-2-yl)-1H-pyrrolo[3,2-b]pyridine-2-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-(propan-2-yl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6-(propan-2-yl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Table 1: Key Structural and Functional Comparisons
Functional and Reactivity Differences
Aldehyde Reactivity: The aldehyde group in the target compound enables conjugation with amines or hydrazines, a feature shared with simpler analogues like 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde .
Substituent Effects: Electron-Withdrawing Groups: Compounds with sulfonyl or cyano substituents (e.g., patent derivatives in ) exhibit altered electronic profiles, affecting solubility and metabolic stability. Extended Ring Systems: Derivatives like the triazolo-pyrazine fused compound () show expanded π-conjugation, which may improve interactions with hydrophobic enzyme pockets.
Synthetic Utility :
The target compound’s isopropyl group provides a lipophilic handle for tuning pharmacokinetic properties, contrasting with polar substituents (e.g., hydroxyl or carboxyl) in other pyrrolo-pyridines .
Patent and Commercial Relevance
- Patent Activity : Substituted pyrrolo[3,2-b]pyridines are protected under patents (e.g., EP 2021/070998 and WO 2022/023341) for therapeutic applications, though specific biological data remain undisclosed .
- Commercial Availability : The target compound is marketed by Biosynth (CymitQuimica) as a building block for research, priced at €1,207/50 mg . Similar derivatives (e.g., tosyl-containing analogues) are less accessible commercially, reflecting niche synthetic demand .
Q & A
Basic: What are the common synthetic routes for preparing 6-(propan-2-yl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde, and how are reaction conditions optimized?
Methodological Answer:
Synthesis typically involves cyclization and functionalization of pyrrolo-pyridine scaffolds. A representative approach includes:
Paal-Knorr Condensation : Reacting 2-aminopyridine derivatives with ketones (e.g., isopropyl groups) to form the pyrrolo-pyridine core .
Aldehyde Introduction : Oxidation of hydroxymethyl intermediates or direct formylation using Vilsmeier-Haack conditions (POCl₃/DMF) to install the carbaldehyde group .
Optimization :
- Temperature control (e.g., 80–100°C for cyclization) to avoid side reactions.
- Solvent selection (e.g., DMF for polar intermediates, toluene for non-polar steps).
- Catalysts (e.g., Pd/C for hydrogenation steps) to enhance yields .
Basic: How is the structural identity of this compound validated in academic research?
Methodological Answer:
Validation relies on multi-technique analysis:
NMR Spectroscopy :
- ¹H NMR : Signals for the aldehyde proton (δ ~9.8–10.2 ppm) and isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.8–3.2 ppm for CH) .
- ¹³C NMR : Carbaldehyde carbon (δ ~190–200 ppm) and pyrrolo-pyridine carbons (δ ~110–160 ppm) .
X-ray Crystallography : SHELX software is used to refine crystal structures, resolving ambiguities in regiochemistry .
Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₁₁H₁₂N₂O) .
Advanced: How can researchers address low yields in the final formylation step during synthesis?
Methodological Answer:
Low yields often stem from competing side reactions (e.g., over-oxidation or polymerization). Strategies include:
- Protecting Groups : Temporarily protect reactive sites (e.g., NH groups in pyrrole) with Boc or acetyl groups .
- Alternative Reagents : Use milder formylating agents like Claisen reagents (e.g., ethyl formate) instead of POCl₃/DMF .
- Kinetic Control : Shorten reaction times and monitor progress via TLC or in situ FTIR to halt at the aldehyde stage .
Advanced: What computational methods are used to predict the reactivity of the carbaldehyde group in this compound?
Methodological Answer:
DFT Calculations :
- Determine electrophilicity indices (e.g., Fukui functions) to predict nucleophilic attack sites at the aldehyde group .
Molecular Dynamics (MD) Simulations :
Docking Studies :
- Predict binding interactions with biological targets (e.g., enzymes with nucleophilic residues) using AutoDock Vina .
Basic: How is purity assessed for this compound, and what analytical thresholds are acceptable?
Methodological Answer:
- HPLC : Purity ≥95% with a symmetry factor <1.2 for the main peak .
- LC-MS : Confirm absence of byproducts (e.g., over-oxidized carboxylic acids) .
- Elemental Analysis : Carbon and nitrogen content within ±0.4% of theoretical values .
Advanced: What strategies resolve contradictions in crystallographic data for pyrrolo-pyridine derivatives?
Methodological Answer:
Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twin domains .
High-Resolution Synchrotron Data : Collect data at λ = 0.7–1.0 Å to resolve disordered isopropyl groups .
Complementary Techniques : Pair X-ray data with solid-state NMR to validate hydrogen-bonding networks .
Advanced: How are structure-activity relationships (SAR) studied for this compound’s bioactivity?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., replace isopropyl with cyclopropyl) and test in biological assays .
Pharmacophore Mapping : Identify critical groups (e.g., aldehyde for covalent binding) using MOE or Schrödinger .
Kinetic Studies : Measure binding constants (Kd) via SPR or ITC to correlate aldehyde reactivity with potency .
Basic: What safety protocols are recommended for handling this aldehyde-containing compound?
Methodological Answer:
- Reactivity : Store under inert atmosphere (N₂/Ar) to prevent oxidation to carboxylic acids .
- PPE : Use nitrile gloves and fume hoods; aldehydes are skin irritants and potential sensitizers .
- Waste Disposal : Quench residual aldehyde groups with aqueous NaHSO₃ before disposal .
Advanced: How can enantiomeric purity be achieved if chiral centers are introduced during synthesis?
Methodological Answer:
Chiral Catalysts : Use asymmetric catalysts (e.g., BINOL-derived ligands) during cyclization .
Chiral Chromatography : Resolve enantiomers via HPLC with amylose-based columns (e.g., Chiralpak IA) .
Dynamic Resolution : Employ enzymatic methods (e.g., lipases) to selectively hydrolyze one enantiomer .
Advanced: What role does the pyrrolo-pyridine scaffold play in drug design, and how does the aldehyde group enhance this?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
